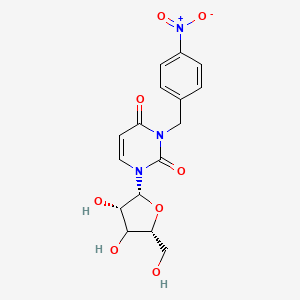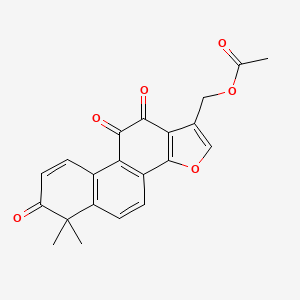
N3-(4-Nitrobenzyl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-(4-Nitrobenzyl)uridine: is a uridine analog, a type of nucleoside analog. Uridine itself is a naturally occurring nucleoside that plays a crucial role in various biological processes, including nucleic acid synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N3-(4-Nitrobenzyl)uridine typically involves the reaction of uridine with 4-nitrobenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom at the N3 position of uridine attacks the electrophilic carbon of the 4-nitrobenzyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N3-(4-Nitrobenzyl)uridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols
Major Products:
Oxidation: Formation of N3-(4-Aminobenzyl)uridine.
Reduction: Formation of N3-(4-Aminobenzyl)uridine.
Substitution: Formation of various substituted uridine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N3-(4-Nitrobenzyl)uridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential anticonvulsant and anxiolytic activities.
Medicine: Investigated for its potential use in developing new antihypertensive agents.
Industry: Utilized in the development of antiviral and anticancer drugs.
Mecanismo De Acción
N3-(4-Nitrobenzyl)uridine exerts its effects by mimicking the structure of uridine and interacting with various biological targets. It can be incorporated into nucleic acids, affecting their structure and function. The nitrobenzyl group can also undergo metabolic transformations, leading to the formation of active metabolites that interact with specific molecular targets and pathways .
Comparación Con Compuestos Similares
N3-Benzyluridine: Similar structure but lacks the nitro group.
N3-(4-Aminobenzyl)uridine: Similar structure but with an amino group instead of a nitro group.
N3-(4-Methoxybenzyl)uridine: Similar structure but with a methoxy group instead of a nitro group
Uniqueness: N3-(4-Nitrobenzyl)uridine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making it a versatile compound for research and development .
Propiedades
Fórmula molecular |
C16H17N3O8 |
|---|---|
Peso molecular |
379.32 g/mol |
Nombre IUPAC |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O8/c20-8-11-13(22)14(23)15(27-11)17-6-5-12(21)18(16(17)24)7-9-1-3-10(4-2-9)19(25)26/h1-6,11,13-15,20,22-23H,7-8H2/t11-,13?,14+,15-/m1/s1 |
Clave InChI |
BEJXWOPDLNHEKD-HYIGYNPQSA-N |
SMILES isomérico |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)





![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)







